

VBIT-3 in the Landscape of VDAC1 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: VBIT-3

Cat. No.: B15612424

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For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of **VBIT-3** with other notable Voltage-Dependent Anion Channel 1 (VDAC1) inhibitors. This analysis is supported by experimental data and detailed methodologies for key assays, offering a comprehensive resource for evaluating these compounds.

The Voltage-Dependent Anion Channel 1 (VDAC1) has emerged as a critical regulator of mitochondrial function and a key player in apoptosis. Its role in mediating the passage of ions and metabolites across the outer mitochondrial membrane, and its involvement in the release of pro-apoptotic factors, makes it a compelling target for therapeutic intervention in a range of diseases, including cancer and neurodegenerative disorders. A number of small molecules have been identified or developed to modulate VDAC1 activity, with **VBIT-3** being a notable example. This guide compares **VBIT-3** to other VDAC1 inhibitors, focusing on their mechanism of action, binding affinities, and inhibitory concentrations in key cellular events.

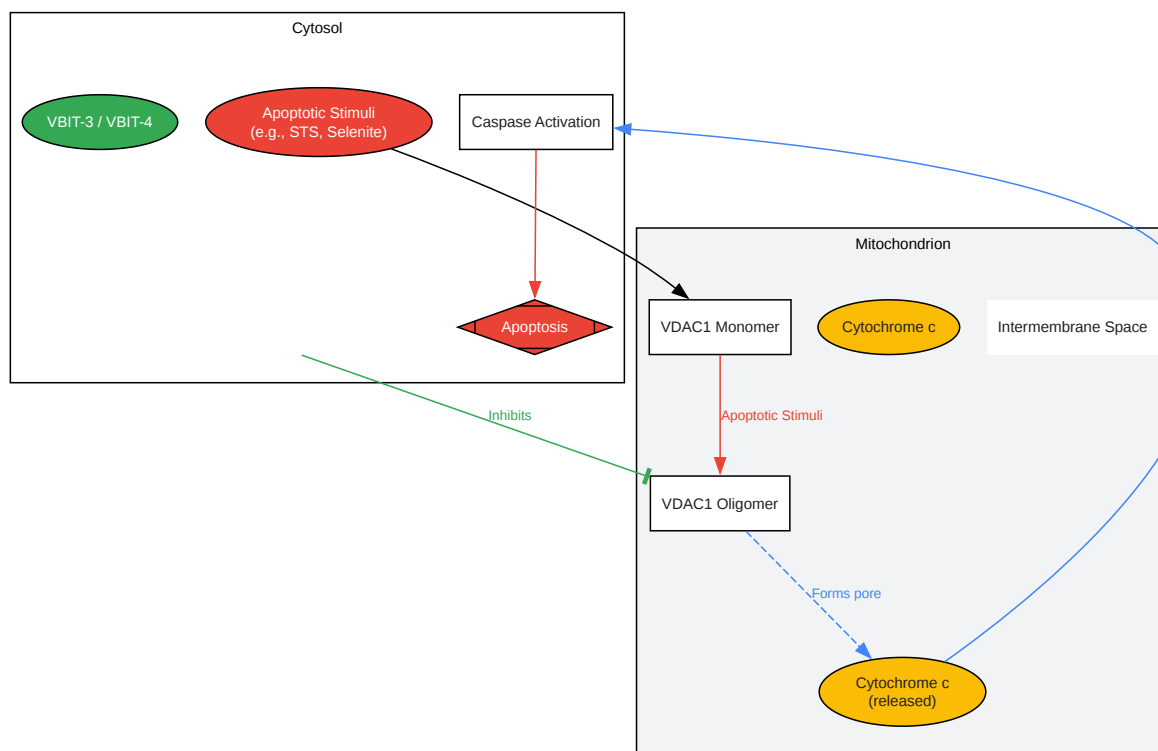
Quantitative Comparison of VDAC1 Inhibitors

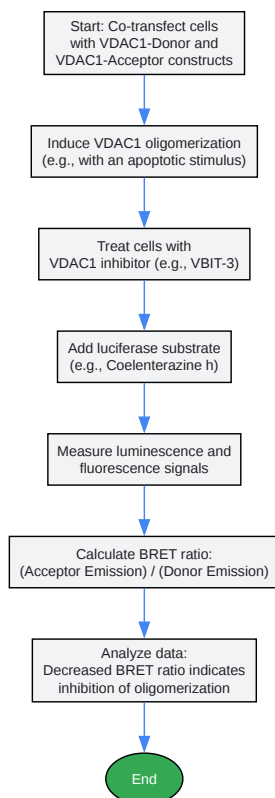
The following table summarizes the key quantitative data for **VBIT-3** and other selected VDAC1 inhibitors. The data is compiled from various published studies and provides a snapshot of their relative potencies and efficacies.

Inhibitor	Target(s)	Binding Affinity (Kd) to VDAC1	IC50 (VDAC1 Oligomerization)	IC50 (Cytochrome c Release)	IC50 (Apoptosis)
VBIT-3	VDAC1 oligomerization	31.3 μ M[1][2]	8.8 \pm 0.56 μ M[1]	6.6 \pm 1.03 μ M[1]	7.5 \pm 0.27 μ M[1]
VBIT-4	VDAC1 oligomerization	17 μ M[3][4][5]	1.9 \pm 0.08 μ M[4][5]	1.8 \pm 0.24 μ M[4][5]	2.9 \pm 0.12 μ M[4][5]
AKOS-022	VDAC1	15.4 μ M[3][6], 154 μ M[7]	3.3 - 3.6 μ M[7]	3.3 - 3.6 μ M[7]	3.3 - 3.6 μ M[7]
VBIT-12	VDAC1	Not explicitly quantified, potent inhibitor[3][8]	Inhibits oligomerization[8]	-	Inhibits apoptosis[8]
DIDS	VDAC1, ABCA1, RAD51	Not explicitly quantified	Inhibits oligomerization[9][10]	-	IC50: 508 μ M (U2OS), 580 μ M (NIH-3T3) (cell viability) [11][12]
NSC 15364	VDAC1 oligomerization	Not explicitly quantified	Inhibits oligomerization[2][3]	-	Inhibits apoptosis[2]
Erastin	VDAC2/VDAC3, System Xc-	Interacts with VDAC[13][14]	-	-	Induces ferroptosis[14]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of VDAC1-mediated apoptosis and a typical experimental workflow for screening VDAC1 inhibitors.





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- To cite this document: BenchChem. [VBIT-3 in the Landscape of VDAC1 Inhibitors: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612424#comparing-vbit-3-to-other-vdac1-inhibitors]

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